Bienvenue dans la boutique en ligne BenchChem!

4-Acetamidopyridine acetate

PDE4 inhibition IC₅₀ comparison acetamidopyridine isomers

4-Acetamidopyridine acetate (CAS 115601-27-9) is the acetate salt of 4-acetamidopyridine (N-(pyridin-4-yl)acetamide), a pyridine derivative characterized by an acetamido substituent at the 4-position. The free base (CAS 5221-42-1) exhibits a molecular weight of 136.15 g/mol, a calculated logP of 1.113, an aqueous solubility of 57 g/L at 25 °C, and a melting point of 152 °C.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
CAS No. 115601-27-9
Cat. No. B8690262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamidopyridine acetate
CAS115601-27-9
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=NC=C1.CC(=O)O
InChIInChI=1S/C7H8N2O.C2H4O2/c1-6(10)9-7-2-4-8-5-3-7;1-2(3)4/h2-5H,1H3,(H,8,9,10);1H3,(H,3,4)
InChIKeyLNIAVTRWCDAQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamidopyridine Acetate (CAS 115601-27-9): Procurement-Ready Physicochemical and Pharmacological Profile


4-Acetamidopyridine acetate (CAS 115601-27-9) is the acetate salt of 4-acetamidopyridine (N-(pyridin-4-yl)acetamide), a pyridine derivative characterized by an acetamido substituent at the 4-position . The free base (CAS 5221-42-1) exhibits a molecular weight of 136.15 g/mol, a calculated logP of 1.113, an aqueous solubility of 57 g/L at 25 °C, and a melting point of 152 °C . The acetate salt (C₉H₁₂N₂O₃, MW 196.20 g/mol) is supplied as a white to almost-white crystalline powder . Pharmacologically, 4-acetamidopyridine is recognized as an inhibitor of cyclic nucleotide phosphodiesterase type 4 (PDE4), with reported inhibitory activity against PDE4A (IC₅₀ = 10.7 nM in a cell-free recombinant enzyme assay) [1] and in human U937 cells (IC₅₀ = 72 nM) [2].

Why Generic Substitution Fails for 4-Acetamidopyridine Acetate in PDE4-Focused Research


Superficial structural similarity among acetamidopyridine isomers (2-, 3-, and 4-substituted) and other pyridine-based PDE4 ligands masks critical differences in target engagement, toxicity, and solid-state properties that preclude simple interchange. The 4-acetamido substitution pattern confers PDE4A inhibitory potency (IC₅₀ = 10.7 nM) that is absent in the 2- and 3-isomers, for which no PDE4 inhibitory activity has been reported in curated databases [1][2]. Furthermore, 4-acetamidopyridine exhibits an acute oral LD₅₀ of 446 mg/kg in rats , which is approximately 21-fold higher (less acutely toxic) than the structurally related 4-aminopyridine (LD₅₀ = 21 mg/kg) , a critical distinction for laboratories operating under institutional safety thresholds. The acetate salt form (CAS 115601-27-9) further differentiates through altered handling characteristics including hygroscopicity and solid-state stability under inert atmosphere storage requirements .

Quantitative Differentiation of 4-Acetamidopyridine Acetate: Head-to-Head Evidence for Procurement Decisions


PDE4A Inhibitory Potency: 4-Acetamidopyridine vs. Rolipram and Isomeric Acetamidopyridines

4-Acetamidopyridine demonstrates PDE4A inhibitory activity with an IC₅₀ of 10.7 nM in a cell-free assay using unpurified recombinant PDE4A [1]. By comparison, the prototypical PDE4 inhibitor rolipram exhibits an IC₅₀ of 3 nM against PDE4A , placing 4-acetamidopyridine within approximately 3.6-fold of the benchmark. Critically, the isomeric 2-acetamidopyridine (CAS 5231-96-9) and 3-acetamidopyridine (CAS 5867-45-8) have no reported PDE4 inhibitory activity in BindingDB or ChEMBL as of 2026, highlighting the functional necessity of the 4-position acetamido substitution for PDE4 engagement [2]. This positional specificity provides a clear selection criterion for PDE4-focused screening campaigns.

PDE4 inhibition IC₅₀ comparison acetamidopyridine isomers rolipram benchmark

Acute Oral Toxicity Safety Margin: 4-Acetamidopyridine vs. 4-Aminopyridine

4-Acetamidopyridine exhibits an acute oral LD₅₀ of 446 mg/kg in rats, classifying it as GHS Acute Toxicity Category 4 (harmful if swallowed) . This represents a substantially improved safety margin compared to 4-aminopyridine (4-AP), a structurally related pyridine building block that shares the 4-position amino substitution motif. 4-Aminopyridine has an acute oral LD₅₀ of 21 mg/kg in rats , classifying it as Acute Toxicity Category 2 (fatal if swallowed) and requiring significantly more stringent handling protocols. The 21.2-fold higher LD₅₀ of 4-acetamidopyridine translates to reduced institutional safety compliance burden and lower shipping restrictions, which directly impacts procurement logistics and total cost of ownership.

acute toxicity LD₅₀ safety profile 4-aminopyridine comparison

Aqueous Solubility and Formulation-Relevant Physicochemical Properties: 4-Acetamidopyridine Free Base and Acetate Salt Form

The 4-acetamidopyridine free base exhibits an aqueous solubility of 57 g/L at 25 °C, a calculated logP of 1.113, and a predicted pKa of 7.12 ± 0.20 [1]. These properties distinguish it from the isomeric 2-acetamidopyridine, which has a markedly lower melting point of 69 °C (vs. 152 °C for the 4-isomer) and different solid-state characteristics [2]. The acetate salt form (CAS 115601-27-9) further modifies these properties: the calculated logP for the acetate salt is 0.553 , indicating increased hydrophilicity compared to the free base (logP = 1.113), which may confer advantages in aqueous formulation contexts. The free base is soluble in methanol per TCI specifications, but air-sensitive, requiring storage under inert gas .

aqueous solubility logP salt form formulation development

Cellular PDE4 Inhibition in Human U937 Cells: 4-Acetamidopyridine Demonstrates Functional Activity in a Disease-Relevant Cellular Context

In a human U937 monocytic cell line, 4-acetamidopyridine inhibits PDE4 activity with an IC₅₀ of 72 nM, as measured by electrochemiluminescence-based immunoassay after 30 minutes of compound exposure [1]. This cell-based activity is approximately 6.7-fold weaker than its cell-free PDE4A IC₅₀ (10.7 nM), reflecting anticipated differences in cell permeability and intracellular protein binding. For context, rolipram's PDE4A cell-free IC₅₀ is 3 nM . While direct cell-based comparison data with rolipram in the identical U937 assay format are not available, the 72 nM cellular IC₅₀ confirms that 4-acetamidopyridine crosses cell membranes and engages intracellular PDE4 at sub-micromolar concentrations, a prerequisite for cellular screening applications.

cellular PDE4 assay U937 cells cAMP signaling in-cell pharmacology

Structural Scaffold Value: 4-Acetamidopyridine as a PDE4-Active Fragment for Medicinal Chemistry Optimization

With a molecular weight of 136.15 Da (free base), a single hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond, 4-acetamidopyridine conforms to the 'rule of three' criteria for fragment-based drug discovery [1]. Its PDE4A IC₅₀ of 10.7 nM yields a ligand efficiency (LE) of approximately 0.58 kcal/mol per heavy atom (calculated as 1.4 × pIC₅₀ / heavy atom count = 1.4 × 7.97 / 19 ≈ 0.59), placing it in the highly ligand-efficient range for fragment optimization [2]. By comparison, the isomeric 2-acetamidopyridine (identical MW, logP, and heavy atom count) has no PDE4 activity, making it an ineffective fragment starting point despite identical physicochemical fragment metrics [3]. This establishes 4-acetamidopyridine as a structurally validated, PDE4-active fragment scaffold suitable for further elaboration.

fragment-based drug discovery PDE4 scaffold structure-activity relationship medicinal chemistry

Optimal Application Scenarios for 4-Acetamidopyridine Acetate Based on Differentiated Evidence


PDE4-Targeted Biochemical Screening and Enzyme Assay Development

4-Acetamidopyridine acetate is optimally deployed as a reference inhibitor in PDE4 biochemical assays at concentrations of 1–1000 nM, based on its PDE4A IC₅₀ of 10.7 nM in recombinant enzyme assays [1]. Its 3.6-fold lower potency compared to rolipram (IC₅₀ = 3 nM) makes it a useful tool for detecting subtle changes in assay sensitivity or for profiling compounds where rolipram's extreme potency may obscure partial inhibition effects. Procurement in the acetate salt form (CAS 115601-27-9) ensures compatibility with aqueous assay buffers due to the salt's lower logP (0.553 vs. 1.113 for the free base) .

Cell-Based PDE4 Pharmacology in U937 Monocytic Leukemia Models

With a validated cellular IC₅₀ of 72 nM in human U937 cells measured by electrochemiluminescence immunoassay [1], 4-acetamidopyridine acetate is suitable for studying PDE4-mediated cAMP regulation in monocytic cell contexts. Typical experimental concentrations of 10–500 nM allow for dose-response characterization of PDE4-dependent cAMP accumulation. The compound's GHS Acute Toxicity Category 4 classification (LD₅₀ = 446 mg/kg) permits standard BSL-2 laboratory handling without the enhanced containment protocols required for more acutely toxic pyridine derivatives such as 4-aminopyridine (LD₅₀ = 21 mg/kg) .

Medicinal Chemistry Fragment-Based Lead Discovery Campaigns Targeting PDE4

4-Acetamidopyridine acetate serves as a PDE4-active fragment scaffold (MW = 136.15 Da free base; ligand efficiency ≈ 0.59 kcal/mol/HA) for structure-activity relationship (SAR) exploration [1]. Synthetic elaboration can proceed from the pyridine nitrogen (quaternization), the acetamido NH (alkylation/arylation), or the pyridine ring carbons (electrophilic substitution), providing multiple vectors for fragment growing. The acetate salt form offers improved handling characteristics for solid-phase weighing in parallel synthesis workflows. Critically, procurement must specify the 4-isomer, as the 2- and 3-acetamidopyridine isomers possess no PDE4 activity .

Safety-Conscious Academic Laboratory Procurement Where Institutional LD₅₀ Thresholds Apply

Institutions with chemical hygiene plans that restrict procurement of compounds with LD₅₀ < 50 mg/kg should select 4-acetamidopyridine acetate (LD₅₀ = 446 mg/kg) [1] over the structurally related 4-aminopyridine (LD₅₀ = 21 mg/kg) as a pyridine-based PDE4-active building block. The 21.2-fold higher LD₅₀ substantially reduces administrative review requirements, shipping restrictions, and hazardous waste disposal costs. Storage requires inert atmosphere conditions and temperatures below 15 °C , which should be factored into laboratory logistics planning.

Quote Request

Request a Quote for 4-Acetamidopyridine acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.